N-Iodoacetyl-N,N',N'-ethylenediaminetriacetic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Iodoacetyl-N,N’,N’-ethylenediaminetriacetic Acid typically involves the iodination of acetylated ethylenediaminetriacetic acid. The reaction conditions often require the use of iodine and an appropriate solvent under controlled temperature and pH conditions.
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories for scientific purposes. The production process involves standard organic synthesis techniques and purification methods to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
N-Iodoacetyl-N,N’,N’-ethylenediaminetriacetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodo group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce derivatives with various functional groups .
Scientific Research Applications
N-Iodoacetyl-N,N’,N’-ethylenediaminetriacetic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of N-Iodoacetyl-N,N’,N’-ethylenediaminetriacetic Acid involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function. These interactions are crucial for its applications in proteomics and other research areas .
Comparison with Similar Compounds
Similar Compounds
- N-Bromoacetyl-N,N’,N’-ethylenediaminetriacetic Acid
- N-Chloroacetyl-N,N’,N’-ethylenediaminetriacetic Acid
- N-Fluoroacetyl-N,N’,N’-ethylenediaminetriacetic Acid
Uniqueness
N-Iodoacetyl-N,N’,N’-ethylenediaminetriacetic Acid is unique due to its iodo group, which imparts specific reactivity and properties. Compared to its bromo, chloro, and fluoro analogs, the iodo compound exhibits distinct chemical behavior and applications, making it valuable in specific research contexts .
Properties
Molecular Formula |
C10H15IN2O7 |
---|---|
Molecular Weight |
402.14 g/mol |
IUPAC Name |
2-[carboxymethyl-[2-[carboxymethyl-(2-iodoacetyl)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C10H15IN2O7/c11-3-7(14)13(6-10(19)20)2-1-12(4-8(15)16)5-9(17)18/h1-6H2,(H,15,16)(H,17,18)(H,19,20) |
InChI Key |
RRFVJTIQDLAUIE-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CC(=O)O)C(=O)CI)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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